Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride
Overview
Description
Ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a phenoxy group, and an ester linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-propionylphenol with an appropriate epoxide to form the 2-hydroxy-3-(4-propionylphenoxy)propyl intermediate.
Piperidine Ring Introduction: The intermediate is then reacted with ethyl 3-piperidinecarboxylate under basic conditions to introduce the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride
- Ethyl 1-[2-hydroxy-3-(4-ethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride
Uniqueness
Ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenoxy group.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5.ClH/c1-3-19(23)15-7-9-18(10-8-15)26-14-17(22)13-21-11-5-6-16(12-21)20(24)25-4-2;/h7-10,16-17,22H,3-6,11-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMDFWJGIUEHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCC(C2)C(=O)OCC)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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